1,3,4- vs 1,2,3-Triamine Positional Isomerism
Direct structural differentiation exists between N1-Isopropyl-1H-pyrrole-1,3,4-triamine (target) and N1-Isopropyl-1H-pyrrole-1,2,3-triamine (comparator). Both compounds share identical molecular formula C₇H₁₄N₄ and molecular weight 154.21 g/mol . The 1,3,4-triamine substitution pattern versus 1,2,3-triamine pattern represents a positional isomerism that alters amine group spacing, hydrogen-bond donor/acceptor geometry, and electronic properties of the pyrrole ring .
| Evidence Dimension | Amine substitution pattern on pyrrole ring |
|---|---|
| Target Compound Data | Amine groups at positions 1, 3, and 4 |
| Comparator Or Baseline | N1-Isopropyl-1H-pyrrole-1,2,3-triamine (CAS 927415-07-4); amine groups at positions 1, 2, and 3 |
| Quantified Difference | Positional isomerism (regioisomers); distinct CAS numbers: 927416-06-6 (1,3,4) vs 927415-07-4 (1,2,3) |
| Conditions | Structural analysis based on CAS registry and molecular formula identity |
Why This Matters
Selection between these regioisomers is non-interchangeable and must be guided by the specific positional requirements of the intended synthetic or biological application.
